1-Methyl-1H-indole-6-sulfonyl chloride
Description
Structure
2D Structure
Properties
IUPAC Name |
1-methylindole-6-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2S/c1-11-5-4-7-2-3-8(6-9(7)11)14(10,12)13/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNIPJCDUMHKFGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1041469-95-7 | |
| Record name | 1-methyl-1H-indole-6-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic approach to 1-methyl-1H-indole-6-sulfonyl chloride involves the sulfonylation of 1-methylindole or its dihydro derivatives at the 6-position using sulfonyl chloride reagents. The most common reagents and conditions include:
- Starting Material: 1-Methylindole or 1-methyl-2,3-dihydro-1H-indole
- Sulfonylation Reagents: Chlorosulfonic acid (ClSO₃H) or sulfuryl chloride (SO₂Cl₂)
- Solvents: Inert solvents such as dichloromethane (CH₂Cl₂), chloroform (CHCl₃), or sometimes dimethylformamide (DMF) for amidation steps
- Temperature: Low to moderate temperatures (0°C to room temperature) to avoid decomposition and side reactions
- Reaction Time: Typically 1–3 hours depending on scale and conditions
Typical Procedure:
The 1-methylindole derivative is dissolved in an inert solvent under anhydrous conditions. Chlorosulfonic acid or sulfuryl chloride is added dropwise at 0°C with stirring. The mixture is then allowed to warm to room temperature and stirred further to complete the sulfonylation. The reaction is quenched with ice-water to precipitate the sulfonyl chloride product, followed by purification through chromatography or recrystallization.
Industrial and Continuous Flow Production
Industrial synthesis of this compound often employs continuous flow reactors to enhance control over reaction parameters such as temperature, pressure, and reagent addition rates. This approach improves yield, reproducibility, and safety when handling reactive sulfonyl chlorides.
- Automated reactors precisely control the addition of chlorosulfonic acid or sulfuryl chloride to the indole substrate.
- Temperature control is critical to prevent decomposition and side reactions.
- Inert atmosphere (nitrogen or argon) is maintained to prevent moisture-induced hydrolysis of the sulfonyl chloride group.
Reaction Mechanism and Chemical Transformations
The sulfonylation mechanism involves electrophilic aromatic substitution on the indole ring, where the sulfonyl chloride group substitutes at the 6-position due to electronic and steric effects influenced by the methyl substitution at nitrogen.
- The sulfonyl chloride group is highly reactive toward nucleophiles, enabling subsequent transformations such as:
- Formation of sulfonamides via reaction with amines
- Formation of sulfonate esters with alcohols
- Formation of sulfonate thioesters with thiols
Analytical and Purification Techniques
- Purification: Column chromatography or recrystallization under anhydrous conditions to avoid hydrolysis.
- Characterization:
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) to confirm the indole ring and sulfonyl chloride group
- Mass Spectrometry (MS) for molecular weight confirmation
- Infrared spectroscopy (IR) to detect sulfonyl chloride characteristic peaks
- Storage: Moisture-sensitive; stored under inert atmosphere at low temperatures (-20°C) to maintain stability.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | 1-Methylindole or 1-methyl-2,3-dihydro-1H-indole |
| Sulfonylation Reagents | Chlorosulfonic acid, sulfuryl chloride |
| Solvent | Dichloromethane, chloroform, DMF |
| Temperature | 0°C to room temperature |
| Reaction Time | 1–3 hours |
| Atmosphere | Inert gas (N₂ or Ar) |
| Purification | Chromatography, recrystallization |
| Characterization Techniques | NMR, MS, IR |
| Storage Conditions | Anhydrous, cold (-20°C), inert atmosphere |
Research Findings and Optimization Notes
- Temperature control is crucial; lower temperatures reduce side reactions and improve yield.
- Solvent choice affects reaction rate and selectivity; dichloromethane is preferred for its inertness and solubility properties.
- Quenching with ice water is effective to isolate the sulfonyl chloride intermediate without hydrolysis.
- Continuous flow synthesis enhances scalability and reproducibility by precise control of reagent addition and reaction time, minimizing decomposition.
- Moisture sensitivity demands strict anhydrous conditions during synthesis and storage to prevent hydrolysis to sulfonic acid derivatives.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-indole-6-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Major Products: The major products formed from these reactions include various sulfonamide, sulfonate, and sulfonothioate derivatives, which have significant applications in medicinal chemistry and material science .
Scientific Research Applications
1-Methyl-1H-indole-6-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-1H-indole-6-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations to introduce sulfonyl groups into target molecules .
Molecular Targets and Pathways: The compound interacts with various molecular targets, including enzymes and receptors, through its sulfonyl group. These interactions can modulate biological pathways, making the compound valuable in drug discovery and development .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| 1-Methyl-1H-indole-6-sulfonyl chloride | 1041469-95-7 | 229.687 | Indole, sulfonyl chloride, methyl |
| 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride | Not provided | ~269.7 (estimated) | Benzo[cd]indole, sulfonyl chloride, ketone |
| 7-Chloro-3-methyl-1H-indole-2-carboxylic acid | 16381-48-9 | 225.65 | Indole, carboxylic acid, chloro, methyl |
| 6-(2-Azidoethoxy)-1H-indole | Not provided | ~218.2 (estimated) | Indole, azide, ether |
Key Observations :
- This compound distinguishes itself through the sulfonyl chloride group, enabling nucleophilic substitution reactions (e.g., with amines or alcohols) .
- 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride features a fused benzoindole system with a ketone group, which may alter electronic properties and steric hindrance compared to the simpler indole scaffold .
- 7-Chloro-3-methyl-1H-indole-2-carboxylic acid replaces the sulfonyl chloride with a carboxylic acid group, significantly changing reactivity (e.g., participation in condensation reactions) .
Spectroscopic Data Comparison
- 13C-NMR: this compound: No specific data in evidence, but methyl groups typically resonate near 40–50 ppm. Analogous indole derivatives: For example, a methylene group in a similar compound appears at δ 47.45 ppm, while aromatic carbons range from δ 109–136 ppm .
Mass Spectrometry :
Commercial and Research Status
- This compound is listed as discontinued by CymitQuimica, though specialized suppliers like Accela offer it for R&D at premium prices (e.g., $795/0.25g) .
- In contrast, 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride remains actively used in medicinal chemistry for synthesizing sulfonamide libraries .
Biological Activity
1-Methyl-1H-indole-6-sulfonyl chloride is a significant compound in medicinal chemistry, primarily due to its unique structural features and biological activities. This compound belongs to the indole family, which is known for its presence in various natural products and pharmaceuticals. The sulfonyl chloride functional group enhances its reactivity, making it a valuable tool for biochemical applications.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 229.68 g/mol. The structure features a methyl group at the 1-position of the indole ring and a sulfonyl chloride group at the 6-position, which significantly influences its biological activity.
| Property | Value |
|---|---|
| Chemical Formula | |
| Molecular Weight | 229.68 g/mol |
| Functional Groups | Sulfonyl chloride |
| Indole Derivative | Yes |
This compound primarily exhibits its biological activity through covalent modification of proteins, particularly by interacting with cysteine residues. This interaction leads to the formation of sulfonamide bonds, which can alter protein function, stability, and interactions with other biomolecules. Such modifications can significantly impact cellular signaling pathways, affecting processes like proliferation and apoptosis.
Key Mechanisms:
- Covalent Modification : Reacts with cysteine thiol groups, leading to irreversible changes in protein structure and function.
- Altered Signaling : Modifications can change phosphorylation states, influencing downstream signaling events.
- Cellular Effects : Long-term modifications can persistently alter gene expression and metabolic pathways.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
- Anticancer Activity : Studies indicate that this compound can inhibit certain cancer cell lines by modifying key signaling proteins involved in cell growth and survival.
- Antiviral Properties : Preliminary research suggests potential antiviral effects, although detailed mechanisms remain to be elucidated.
- Neuroprotective Effects : The compound may influence neurodegenerative pathways, potentially offering therapeutic avenues for conditions like Alzheimer's disease.
Case Study 1: Anticancer Activity
In a study evaluating the effects of this compound on cancer cell lines, it was found that treatment led to significant apoptosis in breast cancer cells. The mechanism was linked to the modification of proteins involved in apoptosis signaling pathways.
Case Study 2: Neuroprotective Effects
Another investigation assessed the impact of this compound on neuronal cells subjected to oxidative stress. Results indicated that it could reduce cell death by modifying specific proteins involved in oxidative stress response pathways.
Dosage and Toxicity
Research indicates that there is a threshold dosage for effective biological activity. Below this threshold, the compound may have minimal effects; however, exceeding it can lead to toxicity characterized by cellular stress and apoptosis. Long-term exposure studies suggest that careful dosage management is crucial for therapeutic applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Methyl-1H-indole-6-sulfonyl chloride, and how are reaction conditions optimized?
- The compound is typically synthesized via sulfonation of the indole core using chlorosulfonic acid. A representative procedure involves reacting 1-methylindole with chlorosulfonic acid at 0°C for 1 hour, followed by gradual warming to room temperature. Ice-water quenching precipitates the product, which is washed and dried . Optimization strategies include controlled temperature gradients and stoichiometric adjustments to minimize byproducts like sulfones or over-sulfonated derivatives. Advanced techniques such as continuous flow reactors (for improved heat/mass transfer) can enhance yield and purity .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): H and C NMR identify substituent positions and confirm sulfonyl chloride formation (e.g., deshielded signals for aromatic protons adjacent to the sulfonyl group).
- X-ray Crystallography: SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond lengths and angles, critical for verifying regiochemistry and intermolecular interactions .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight, while fragmentation patterns validate structural integrity. PubChem-derived computational data (e.g., InChI keys) supplement experimental results .
Q. How does the sulfonyl chloride group influence the reactivity of this compound in nucleophilic substitution reactions?
- The sulfonyl chloride group acts as a strong electrophile, enabling reactions with amines (to form sulfonamides), alcohols (to yield sulfonate esters), or thiols. Reaction conditions (e.g., anhydrous solvents, base selection) dictate selectivity. For example, triethylamine in dichloromethane facilitates amine coupling, while pyridine may suppress side reactions like hydrolysis . Kinetic studies using HPLC or in situ IR spectroscopy monitor reaction progress and optimize stoichiometry .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data in the structural analysis of this compound derivatives?
- Discrepancies (e.g., predicted vs. observed NMR shifts) arise from approximations in density functional theory (DFT) models. Hybrid approaches combining experimental crystallography (SHELX-refined data) with advanced computational methods (e.g., MP2 or CCSD(T)) improve accuracy. Cross-validation using spectroscopic databases (e.g., PubChem) and sensitivity analysis of computational parameters (solvent models, basis sets) further reconcile differences .
Q. What strategies improve the yield and purity of this compound in multi-step syntheses?
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) removes unreacted starting materials. Recrystallization from toluene/hexane mixtures enhances purity.
- Process Optimization: Design of Experiments (DoE) identifies critical factors (temperature, reagent ratios). Continuous flow systems reduce side reactions by maintaining precise reaction conditions .
- Analytical Monitoring: Real-time LC-MS or inline FTIR detects intermediates, enabling rapid adjustments .
Q. What computational approaches predict the biological interactions of this compound derivatives with target proteins?
- Molecular docking (AutoDock Vina, Schrödinger Suite) models ligand-protein binding modes, prioritizing derivatives with high affinity for enzymes like carbonic anhydrase or kinases. MD simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes. Quantitative structure-activity relationship (QSAR) models correlate substituent effects (e.g., methyl vs. ethyl groups) with bioactivity .
Q. How do regioisomeric differences (e.g., 4-sulfonyl vs. 6-sulfonyl substitution) affect the physicochemical properties and bioactivity of methyl-substituted indole sulfonyl chlorides?
- Physicochemical Impact: 6-Sulfonyl isomers exhibit distinct electronic profiles (e.g., Hammett σ values) due to conjugation with the indole π-system, altering solubility and logP. X-ray data show tighter crystal packing in 6-sulfonyl derivatives .
- Bioactivity Differences: Regiochemistry influences steric accessibility to biological targets. For example, 6-sulfonyl derivatives show enhanced inhibition of serotonin receptors compared to 4-sulfonyl analogs, as evidenced by comparative IC assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
